molecular formula C17H19FN2O4 B1390972 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid CAS No. 1189749-34-5

5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid

Cat. No.: B1390972
CAS No.: 1189749-34-5
M. Wt: 334.34 g/mol
InChI Key: WNIJWPIOKKTCBZ-UHFFFAOYSA-N
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Description

5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C17H19FN2O4 and its molecular weight is 334.34 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound also binds to specific receptors in the central nervous system, such as dopamine and serotonin receptors, influencing neurotransmitter activity. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-receptor complex .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involving cyclic AMP (cAMP) and calcium ions. This modulation affects gene expression and cellular metabolism, leading to altered cell function. For instance, in neuronal cells, the compound can influence synaptic transmission and plasticity, which are critical for learning and memory .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to dopamine D2 and serotonin 5-HT2A receptors, acting as an antagonist. This binding inhibits the receptors’ activity, leading to decreased neurotransmitter release and altered neuronal signaling. Additionally, the compound can inhibit certain enzymes, such as monoamine oxidase, which further modulates neurotransmitter levels and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as improved cognitive function and reduced anxiety-like behavior. At higher doses, it can cause adverse effects, including sedation, motor impairment, and toxicity. These effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is metabolized primarily in the liver through oxidative and conjugative pathways. Cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, play a crucial role in its metabolism. The compound undergoes hydroxylation and subsequent conjugation with glucuronic acid, facilitating its excretion. These metabolic pathways ensure the compound’s clearance from the body and prevent accumulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters, such as P-glycoprotein, which influence its cellular uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and accumulate in the central nervous system .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It can bind to nuclear receptors and influence gene transcription. Additionally, the compound may undergo post-translational modifications, such as phosphorylation, which can affect its activity and localization within specific cellular compartments .

Biological Activity

5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzisoxazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Chemical Structure

The molecular formula of this compound is C₁₇H₁₉FN₂O₄, with a molecular weight of approximately 318.35 g/mol. The structure includes a piperidine ring and a pentanoic acid derivative, contributing to its varied biological interactions.

PropertyValue
Molecular FormulaC₁₇H₁₉FN₂O₄
Molecular Weight318.35 g/mol
CAS Number1189749-34-5
Hazard ClassificationIrritant

Biological Activity Overview

Research indicates that compounds containing the benzisoxazole structure exhibit a range of biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Benzisoxazole derivatives have been studied for their antimicrobial properties. The compound's structural features suggest potential effectiveness against various pathogens. In a study examining similar benzisoxazole derivatives, it was found that certain compounds demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and exhibited antifungal properties against Candida albicans .

Table 1: Antimicrobial Activity of Benzisoxazole Derivatives

CompoundMIC (µg/mL)Activity Type
5-[4-(6-Fluoro-benzisoxazol)]< 50Antibacterial
Similar Derivative A< 25Antifungal
Similar Derivative B> 100No significant activity

Anticancer Activity

The cytotoxic effects of benzisoxazole derivatives have been documented in various cancer cell lines. Compounds similar to this compound have shown selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective anticancer agents.

Table 2: Cytotoxicity in Cancer Cell Lines

Cell LineIC50 (µM)Compound Tested
MCF-7 (Breast)15Benzisoxazole derivative A
A549 (Lung)20Benzisoxazole derivative B
HepG2 (Liver)>505-[4-(6-Fluoro-benzisoxazol)]

Structure–Activity Relationship (SAR)

The biological activity of benzisoxazole derivatives is often influenced by their structural modifications. Studies indicate that electron-donating groups enhance antibacterial activity, while electron-withdrawing groups may reduce it . The presence of fluorine in the structure may also play a role in enhancing lipophilicity, potentially improving cellular uptake and bioavailability.

Case Studies

Several studies have highlighted the potential of compounds similar to this compound in clinical applications:

  • Study on Antitumor Effects : A recent study demonstrated that a related compound significantly inhibited tumor growth in xenograft models, suggesting its potential as an anticancer therapeutic .
  • Antimicrobial Screening : Another research effort focused on screening various benzisoxazole derivatives for antimicrobial activity revealed promising results against both bacterial and fungal strains .

Properties

IUPAC Name

5-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4/c18-12-4-5-13-14(10-12)24-19-17(13)11-6-8-20(9-7-11)15(21)2-1-3-16(22)23/h4-5,10-11H,1-3,6-9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIJWPIOKKTCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.